ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, hydroxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine core. This can be achieved through the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, cyano, and hydroxy groups. This can be done through nucleophilic substitution reactions, where appropriate nucleophiles are introduced to the thiazolopyridine core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials, dyes, and polymers due to its diverse functional groups.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 5-amino-8-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other thiazolopyridine derivatives, such as:
Ethyl 5-amino-8-cyano-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: This compound has methoxy groups instead of hydroxy groups, which may affect its reactivity and biological activity.
Ethyl 5-amino-8-cyano-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: The presence of chlorine atoms may enhance the compound’s electron-withdrawing properties and influence its chemical behavior.
Properties
IUPAC Name |
ethyl (2Z)-5-amino-8-cyano-7-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-2-32-24(31)20-19(14-5-9-16(29)10-6-14)17(12-25)23-27(21(20)26)22(30)18(33-23)11-13-3-7-15(28)8-4-13/h3-11,19,28-29H,2,26H2,1H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDAZDBNHJGUDJ-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C#N)SC(=CC4=CC=C(C=C4)O)C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)O)C#N)S/C(=C\C4=CC=C(C=C4)O)/C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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